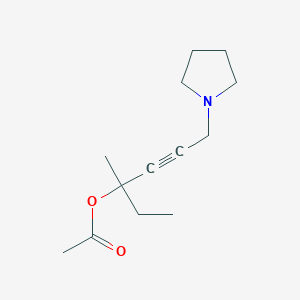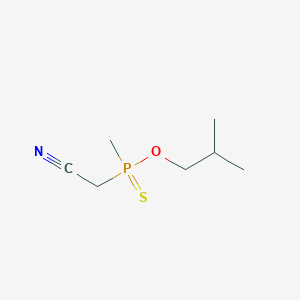![molecular formula C23H23ClN2O3S2 B5066486 N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been widely used in scientific research. This compound is also known as BTEC and is a member of the sulfonamide family. BTEC has been extensively studied due to its potential applications in the treatment of various diseases, including cancer.
作用機序
The mechanism of action of BTEC involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BTEC has been shown to inhibit the activity of carbonic anhydrase IX, which is an enzyme that is overexpressed in many types of cancer cells. By inhibiting the activity of this enzyme, BTEC can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BTEC has been shown to have a number of biochemical and physiological effects. Studies have shown that BTEC can induce apoptosis in cancer cells, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
The advantages of using BTEC in lab experiments include its potential applications in cancer research, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. The limitations of using BTEC in lab experiments include the complexity of its synthesis, the potential toxicity of the compound, and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of BTEC. One potential direction is the development of new synthesis methods that are more efficient and less toxic. Another future direction is the investigation of the potential applications of BTEC in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, further studies are needed to determine the safety and efficacy of BTEC in humans, which could lead to the development of new cancer treatments.
合成法
The synthesis of BTEC involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thioanisole to form 4-chloro-3-(thiophen-2-yl)benzoic acid. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amino compound with N-(benzylthio)ethylamine to form BTEC.
科学的研究の応用
BTEC has been extensively studied for its potential applications in cancer research. Studies have shown that BTEC can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. BTEC has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
特性
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-17-7-10-20(11-8-17)26-31(28,29)22-15-19(9-12-21(22)24)23(27)25-13-14-30-16-18-5-3-2-4-6-18/h2-12,15,26H,13-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVSSOSIRGQYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCSCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(benzylsulfanyl)ethyl]-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)


![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)